Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C21H28ClN3O3S and its molecular weight is 437.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research in the field of organic chemistry has led to the synthesis of novel heterocyclic compounds through reactions involving similar complex molecules. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with various dinucleophiles has been explored to afford esters of 4-substituted 2-amino-, 2-methyl- or 2-phenyl-5-pyrimidinecarboxylic acids in high yields. These esters undergo further transformations to yield compounds with potential pharmacological activities (Schenone, Sansebastiano, & Mosti, 1990).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of compounds derived from similar chemical structures have shown promising antimicrobial and antitumor activities. For example, cyanoacylation of related tetrahydrobenzothiophene-carboxylate ethyl ester led to the synthesis of compounds exhibiting significant antimicrobial properties. Some of these synthesized compounds also demonstrated promising antitumor activities, highlighting their potential in the development of new therapeutic agents (Bialy & Gouda, 2011).
Catalysis and Reaction Mechanisms
Studies have also delved into the use of related compounds in catalysis, providing insights into reaction mechanisms that could enhance the efficiency of synthetic processes. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been utilized as a recyclable catalyst for acylation reactions, offering a deeper understanding of the reaction mechanisms involved. This knowledge is crucial for the development of more sustainable and efficient synthetic routes in organic chemistry (Liu, Ma, Liu, & Wang, 2014).
Development of Cardiotonic Agents
The synthesis and pharmacological evaluation of pyrimidine derivatives related to the chemical structure have been investigated, with some compounds exhibiting cardiotonic activities. These studies not only contribute to the understanding of the structure-activity relationship but also pave the way for the development of novel cardiotonic agents, which could have significant implications for cardiovascular disease treatment (Dorigo et al., 1996).
Properties
IUPAC Name |
ethyl 2-[[4-(dimethylamino)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S.ClH/c1-5-24-12-11-16-17(13-24)28-20(18(16)21(26)27-6-2)22-19(25)14-7-9-15(10-8-14)23(3)4;/h7-10H,5-6,11-13H2,1-4H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUHFYIWOGWNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.